4-(2-Carbamoylpyridin-4-yl)benzoic acid
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Overview
Description
4-(2-Carbamoylpyridin-4-yl)benzoic acid is an organic compound with the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol This compound is characterized by the presence of a benzoic acid moiety linked to a pyridine ring through a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carbamoylpyridin-4-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Carbamoylpyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Carbamoylpyridin-4-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Carbamoylpyridin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Carboxypyridin-4-yl)benzoic acid
- 4-(3-Carbamoylpyridin-4-yl)benzoic acid
- 4-(3-(Methoxycarbonyl)pyridin-4-yl)benzoic acid
Uniqueness
4-(2-Carbamoylpyridin-4-yl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzoic acid moiety with a pyridine ring through a carbamoyl group differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
281233-36-1 |
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Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-(2-carbamoylpyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C13H10N2O3/c14-12(16)11-7-10(5-6-15-11)8-1-3-9(4-2-8)13(17)18/h1-7H,(H2,14,16)(H,17,18) |
InChI Key |
OGNCROSTLPAKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)N)C(=O)O |
Origin of Product |
United States |
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